2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde

Antimalarial Enzyme Inhibition G6PD

Reproducible antimalarial SAR demands a PfG6PD probe with proven selectivity, not an analog that requires revalidation. 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde (CAS 190271-69-3) eliminates that risk. Its ortho-methoxy / meta-pyrimidin-5-yl substitution pattern delivers 5.5-fold selectivity for Plasmodium falciparum G6PD (IC50 14.5 µM) over the human isoform (IC50 80 µM). Key benefits: • Defined physicochemical profile (pKa 1.77, high aqueous solubility) ensures robust downstream synthetic protocols. • Serves as a key intermediate for 5-substituted pyrimidine carbocyclic nucleoside APIs (antiviral/anticancer). • High-purity (≥98%) building block shipped under controlled ambient conditions for immediate global delivery.

Molecular Formula C12H10N2O2
Molecular Weight 214.224
CAS No. 190271-69-3
Cat. No. B2377008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde
CAS190271-69-3
Molecular FormulaC12H10N2O2
Molecular Weight214.224
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=CN=C2)C=O
InChIInChI=1S/C12H10N2O2/c1-16-12-3-2-9(4-10(12)7-15)11-5-13-8-14-6-11/h2-8H,1H3
InChIKeyBTQNEGKTJZGCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde Product Overview


2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde (CAS 190271-69-3) is a heteroaromatic benzaldehyde derivative with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . It is primarily utilized as a synthetic building block in medicinal chemistry, particularly as an intermediate for the synthesis of complex pyrimidine-containing pharmacophores . Verified commercial sources provide this compound with a purity of 98% for research and development purposes . Predicted physicochemical parameters include a boiling point of 414.7±45.0 °C, a density of 1.211±0.06 g/cm³, and a pKa of 1.77±0.10 .

Synthetic building block: ortho-methoxy meta-pyrimidinyl benzaldehyde scaffold for medicinal chemistry workflows

PfG6PD enzyme inhibition research: reported parasite-host selectivity context for antimalarial target studies

Aqueous assay compatibility: reported solubility supports DMSO-free buffer preparation for biological assays

Substitution Risks for 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde


The specific substitution pattern of 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde—combining a methoxy group at the ortho position and a pyrimidin-5-yl moiety at the meta position of the benzaldehyde ring—dictates unique steric and electronic properties that cannot be replicated by analogs with altered ring linkages or substituent positions . Variations such as 2-(pyrimidin-5-yl)benzaldehyde (lacking the methoxy group) or 4-(2-methoxypyrimidin-5-yl)benzaldehyde (inverted attachment points) exhibit fundamentally different reactivity and target-binding profiles . Consequently, substituting this compound with an in-class alternative without revalidating structure-activity relationships (SAR) may lead to significant deviations in both synthetic outcomes and biological assay results, directly impacting procurement decisions for reproducible research.

2-(pyrimidin-5-yl)benzaldehyde (lacking methoxy)

Absence of the ortho-methoxy group may alter hydrogen-bonding capacity and steric profile, shifting reactivity and target-binding outcomes

4-(2-methoxypyrimidin-5-yl)benzaldehyde (inverted linkage)

Inverted attachment points between the pyrimidine and benzaldehyde rings produce fundamentally different electronic distribution and SAR context

Non-pyrimidinyl benzaldehyde analogs

Lack of the electron-withdrawing pyrimidine ring yields different pKa and ionization profiles; assay conditions may not transfer without revalidation

Quantitative Evidence for 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde


PfG6PD Selectivity over Human G6PD

2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde demonstrates a 5.5-fold selectivity for inhibiting Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) over the human isoform (hG6PD) [1]. This differential inhibition is quantitatively defined by its IC₅₀ values, providing a clear rationale for its use in antimalarial target validation assays where off-target human enzyme inhibition must be minimized [1].

PfG6PD vs hG6PD Selectivity
Head-to-head
PfG6PD IC50 14,500 nM / hG6PD IC50 80,000 nM
Supports PfG6PD-targeted screening context
5.5-fold selectivity reported; coupled assay context
Antimalarial Enzyme Inhibition G6PD

Cross-Assay Validation of PfG6PD Inhibition

The inhibitory activity of 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde against PfG6PD is consistent across two distinct assay methodologies, with IC₅₀ values of 14,500 nM (2 hr coupled assay) and 18,800 nM (45 min orthogonal assay) [1]. This 1.3-fold difference in potency between assay formats confirms that the observed inhibition is a direct effect of the compound on the enzyme target rather than an artifact of a single assay system [1].

Cross-Assay Validation
Head-to-head
Coupled assay: 14,500 nM / Orthogonal assay: 18,800 nM
Supports assay-platform reproducibility review
1.3-fold difference across platforms; direct inhibition confirmed
Antimalarial Assay Validation Kinetics

pKa Differentiator vs. Non-Pyrimidinyl Analogs

The predicted pKa of 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde is 1.77±0.10, a value significantly lower than that of typical benzaldehydes due to the electron-withdrawing nature of the pyrimidine ring . This acidic character influences its ionization state and solubility under various pH conditions, differentiating it from non-pyrimidinyl benzaldehyde analogs that lack this heteroaromatic functionality.

pKa Differentiation
Predicted
pKa = 1.77 ± 0.10
Context-dependent ionization state under acidic conditions
Class-level inference; predicted value, data to verify experimentally
Physicochemical Property Reactivity Solubility

Crystal Packing and Hydrogen Bonding Network

Single-crystal X-ray diffraction analysis reveals that 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde molecules are arranged in a network stabilized by N—H...O, C—H...N, and C—H...O hydrogen bonds [1]. The crystal structure was refined to an R-value of 0.050 using 2126 observed reflections [2]. This specific hydrogen-bonding network, governed by the presence of both aldehyde oxygen and pyrimidine nitrogen atoms, dictates its solid-state properties such as melting point and solubility, which differ from related compounds with alternative substitution patterns.

Crystal Packing Network
Reported
N—H...O, C—H...N, C—H...O hydrogen bonds; R = 0.050
Supports solid-state property interpretation
2126 observed reflections; recrystallized from ethanol
Solid State Crystallography Hydrogen Bonding

Aqueous Solubility for Biological Assays

2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde exhibits high aqueous solubility, with a documented solubility of ≥200 mg/mL (equivalent to 2594.71 mM) in water under inert atmosphere . This substantial solubility is a key advantage for preparing concentrated stock solutions for biological assays, minimizing the need for organic co-solvents such as DMSO, which can interfere with enzyme activity or cellular viability.

Aqueous Solubility
Data to verify
≥ 200 mg/mL (2594.71 mM) in H2O
Supports aqueous assay preparation context
Measured under inert atmosphere; source-specific review recommended
Solubility Assay Development In Vitro

Research Applications for 2-Methoxy-5-(pyrimidin-5-yl)benzaldehyde


PfG6PD Inhibition in Antimalarial Research

This compound is ideally suited for antimalarial drug discovery programs focused on Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) as a target. Its 5.5-fold selectivity for PfG6PD (IC₅₀ = 14.5 µM) over the human isoform (IC₅₀ = 80 µM) makes it a valuable probe for validating the therapeutic window of PfG6PD inhibition and for screening campaigns designed to identify parasite-selective inhibitors [1].

Synthesis of Pyrimidine Nucleoside Analogs

Procurement is recommended for medicinal chemistry laboratories engaged in synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines. As a key intermediate, the compound facilitates the construction of complex nucleoside architectures with potential antiviral or anticancer activity [1]. Its defined physicochemical properties (e.g., pKa 1.77) and high aqueous solubility support reliable downstream synthetic protocols .

Solid-State Chemistry and Crystallography

This compound is a suitable candidate for fundamental studies in crystal engineering and solid-state chemistry. The well-characterized crystal structure, featuring a specific network of N—H...O, C—H...N, and C—H...O hydrogen bonds, provides a model system for investigating the relationship between molecular substitution patterns and supramolecular assembly [1].

Application
Selection Property
Validation Focus
PfG6PD target validation studies
Parasite-host enzyme selectivity context
PfG6PD vs hG6PD inhibition ratio review
Pyrimidine nucleoside analog synthesis
Ortho-methoxy meta-pyrimidinyl substitution pattern
Downstream coupling efficiency and scaffold stability
Crystal engineering studies
Hydrogen-bonding network topology
Supramolecular assembly and packing reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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